ETA Receptor Binding Affinity: Endothelin-3 Exhibits ~10,000-Fold Lower Affinity for Recombinant ETA Receptors Relative to Endothelin-1
In head-to-head competitive binding experiments using recombinant bovine ETA receptors, the apparent Kd of Endothelin-3 was determined to be approximately 50 nM, whereas Endothelin-1 exhibited a Kd of 5–7 pM under identical assay conditions. This represents an approximately 7,000- to 10,000-fold lower affinity of ET-3 for the ETA receptor [1]. The experiment further demonstrated that high-affinity ET-3 binding was sensitive to ETA-selective antagonists BQ-123 and FR139317 but insensitive to ETB-selective agonists, confirming that the measured interaction occurs at the ETA receptor [1].
| Evidence Dimension | Receptor binding affinity (apparent Kd) at recombinant bovine ETA receptor |
|---|---|
| Target Compound Data | ET-3: Apparent Kd ≈ 50 nM (from [125I]ET-1 competition binding); high-affinity [125I]ET-3 binding Kd = 70–250 pM |
| Comparator Or Baseline | ET-1: Kd = 5–7 pM (from displacement of [125I]ET-3 derivatives) |
| Quantified Difference | ET-3 affinity is ~7,000- to 10,000-fold lower than ET-1 affinity for ETA |
| Conditions | Recombinant bovine ETA receptor; [125I]ET-1 competition binding at 5 µg/mL protein; monoiodinated ET-3 derivative binding |
Why This Matters
This extreme difference in ETA affinity means that ET-3 is functionally ETB-selective at physiologically relevant concentrations (<10 nM), making it the only endogenous isopeptide suitable for experiments requiring unambiguous ETB receptor activation without concomitant ETA stimulation—a critical consideration when selecting a ligand for ETB-mediated signalling studies.
- [1] Desmarets J, et al. High affinity interaction of endothelin-3 with recombinant ETA receptors. Biochem Biophys Res Commun. 1999 Mar 16;256(2):357-60. doi:10.1006/bbrc.1999.0331. PMID: 10079188. View Source
